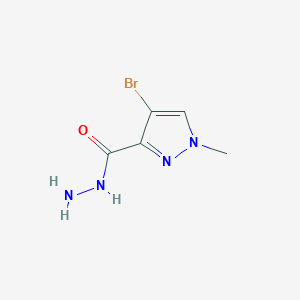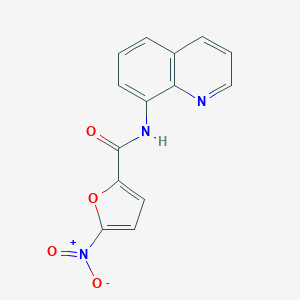![molecular formula C15H18N2O3 B508273 5-[(4-Propylphenoxy)methyl]-2-furohydrazide CAS No. 364743-27-1](/img/structure/B508273.png)
5-[(4-Propylphenoxy)methyl]-2-furohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(4-Propylphenoxy)methyl]-2-furohydrazide is a chemical compound with the molecular formula C15H18N2O3 . It has an average mass of 274.315 Da and a monoisotopic mass of 274.131744 Da .
Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm³ . It has a molar refractivity of 76.4±0.3 cm³ . The compound has 5 hydrogen bond acceptors, 3 hydrogen bond donors, and 6 freely rotating bonds . Its polar surface area is 77 Ų, and it has a molar volume of 233.8±3.0 cm³ . The compound’s ACD/LogP is 2.13, and its ACD/LogD (pH 5.5) and ACD/LogD (pH 7.4) are both 1.86 .科学的研究の応用
Antimycobacterial Activity
5-[(4-Propylphenoxy)methyl]-2-furohydrazide derivatives have been studied for their potential antimycobacterial activities. For instance, 5-nitro-N'-[(5-nitro-2-furyl)methylidene]-2-furohydrazide exhibited significant in vitro activity against Mycobacterium tuberculosis, both in log- and starved-phase cultures. This compound also showed notable enzyme inhibition of the MTB ICL enzyme, a crucial target for tuberculosis treatment (Sriram et al., 2010).
Cancer Chemoprevention
Compounds structurally related to this compound have shown potential in cancer chemoprevention. For example, a study isolating compounds from green onion identified 5-hydroxy-3-methyl-4-propylsulfanyl-5H-furan-2-one, which demonstrated activity in inducing Phase II xenobiotic metabolizing enzymes, known to reduce risks from carcinogenic chemicals (Xiao & Parkin, 2007).
Catalysis and Chemical Synthesis
These compounds also find applications in catalysis and chemical synthesis. A study on aqueous-phase hydrodeoxygenation of eugenol, a lignin monomer, highlighted the importance of catalysts with propyl groups in influencing product distributions in chemical reactions, suggesting possible roles for similar compounds in synthetic chemistry (Zhang et al., 2014).
Potential in Organic Chemistry
This compound and related molecules have been explored in the field of organic chemistry for synthesizing various derivatives with potential pharmacological applications. For example, derivatives of 5-hydroxy-3-methyl-4-propylsulfanyl-5H-furan-2-one have been synthesized, which have shown anticancer properties (Borikar et al., 2011).
Enzyme Inhibition and Antibacterial Activities
Structural derivatives of this compound have been assessed for their enzyme inhibition and antibacterial activities. The mutagenic, prophage-inducing, and antibacterial activities of 5-nitro-furan derivatives, including 5-nitro-2-furohydrazide, have been evaluated, showing significant activities against various bacterial strains (Kato et al., 1984).
作用機序
- TNKS proteins belong to the poly (ADP-ribose) polymerase (PARP) family and play a crucial role in the Wnt β-catenin pathway and other cellular processes .
- Specifically, TNKS-1 and TNKS-2 (also known as PARP5a and PARP5b) are structurally divided forms of tankyrase .
Target of Action
Biochemical Pathways
生化学分析
Biochemical Properties
5-[(4-Propylphenoxy)methyl]-2-furohydrazide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s structure allows it to bind to specific sites on enzymes, potentially inhibiting or activating their activity. For example, it may interact with hydrolase enzymes, altering their catalytic properties . These interactions can lead to changes in metabolic pathways and cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzyme active sites, either inhibiting or activating their function. This binding can lead to changes in enzyme conformation and activity, ultimately affecting downstream biochemical pathways . The compound may also influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At high doses, the compound may exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound may affect the glycolytic pathway by modulating the activity of key enzymes such as hexokinase and phosphofructokinase . These interactions can lead to changes in the overall metabolic profile of cells, impacting energy production and utilization.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells can influence its activity and function, with higher concentrations potentially leading to more pronounced effects on cellular processes.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence metabolic processes and energy production. The compound’s localization can also affect its interactions with other biomolecules, further modulating its biochemical effects.
特性
IUPAC Name |
5-[(4-propylphenoxy)methyl]furan-2-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-2-3-11-4-6-12(7-5-11)19-10-13-8-9-14(20-13)15(18)17-16/h4-9H,2-3,10,16H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPXINUZSUJNEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-(4-methoxyphenoxy)ethanone](/img/structure/B508226.png)
![4-[1-({1-ethyl-4-nitro-1H-pyrazol-3-yl}carbonyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2-methoxyphenol](/img/structure/B508246.png)
![Ethyl 7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B508258.png)


![N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B508336.png)
![3-({[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid](/img/structure/B508355.png)
![4-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-amido]benzoic acid](/img/structure/B508357.png)

![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-4-ethoxybenzamide](/img/structure/B508360.png)
![N-{[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B508378.png)
![N-{2-[(4-fluorobenzyl)oxy]benzyl}-2H-tetrazol-5-amine](/img/structure/B508381.png)
![4-Chloro-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid](/img/structure/B508415.png)
![4-Methyl-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid](/img/structure/B508416.png)